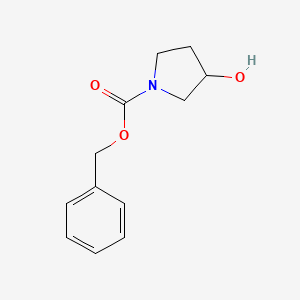
Benzyl 3-hydroxypyrrolidine-1-carboxylate
概要
説明
Benzyl 3-hydroxypyrrolidine-1-carboxylate is an organic compound that belongs to the pyrrolidine family . It has a molecular formula of C12H15NO3 .
Synthesis Analysis
Benzyl 3-pyrroline-1-carboxylate, also known as N-benzyloxycarbonyl 3-pyrroline, may be used to prepare (+) (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .Molecular Structure Analysis
The molecular formula of Benzyl 3-hydroxypyrrolidine-1-carboxylate is C12H15NO3. It has an average mass of 221.252 Da and a monoisotopic mass of 221.105194 Da .Chemical Reactions Analysis
Benzyl 3-pyrroline-1-carboxylate has been reported to undergo epoxidation using m-chloroperbenzoic acid (m-CPBA) .Physical And Chemical Properties Analysis
Benzyl 3-hydroxypyrrolidine-1-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 370.7±42.0 °C at 760 mmHg, and a flash point of 178.0±27.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its molar refractivity is 59.0±0.3 cm3, and it has a polar surface area of 50 Å2 .科学的研究の応用
Chemical Synthesis
“Benzyl 3-hydroxypyrrolidine-1-carboxylate” is used as a building block in chemical synthesis . It’s a valuable compound in the field of organic chemistry, particularly in the synthesis of complex molecules.
Pharmaceutical Research
This compound is used in pharmaceutical research . It’s often used in the development of new drugs and therapies. However, the specific applications in this field can vary widely depending on the nature of the research.
Preparation of Optically Active Compounds
There’s a process for the preparation of optically active N-benzyl-3-hydroxypyrrolidines from a naturally occurring alkaloid vasicine . This process is highly efficient and economical, making it a valuable method in the field of organic chemistry .
Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Starting from L-malic acid and benzylamine, the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione has been improved via a melting reaction, without using any solvent . This compound is then synthesized using sodium borohydride-iodine in tetrahydrofuran .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl 3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJFGOKYTZKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913871 | |
| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
97545-52-3 | |
| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)






